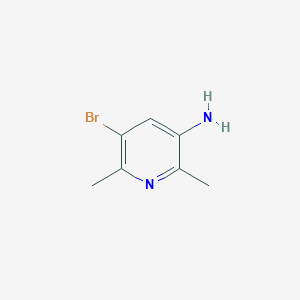![molecular formula C26H41NO2 B13903025 (9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is a synthetic compound with the molecular formula C26H41NO2. It is characterized by the presence of a methoxybenzyl group attached to an octadecadienamide backbone. This compound is of interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as linoleic acid and 3-methoxybenzylamine.
Amidation Reaction: Linoleic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 3-methoxybenzylamine under basic conditions to form the desired amide.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide.
Industrial Production Methods
Industrial production of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide backbone can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to its corresponding saturated amide using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran, followed by the addition of alkyl halides.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide has several scientific research applications:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as inflammation and oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced inflammation and oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methoxybenzyl)linoleamide: Similar structure but lacks the specific double bond configuration of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide.
N-(3-Methoxybenzyl)oleamide: Contains a single double bond in the fatty acid chain.
N-(3-Methoxybenzyl)stearamide: Saturated fatty acid chain without double bonds.
Uniqueness
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is unique due to its specific double bond configuration (9Z,12Z), which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C26H41NO2 |
|---|---|
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)/b8-7+,11-10+ |
Clé InChI |
BMQBTHWVNBJSPS-ZDVGBALWSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



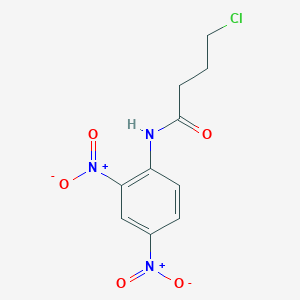
![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
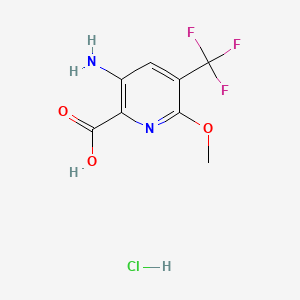
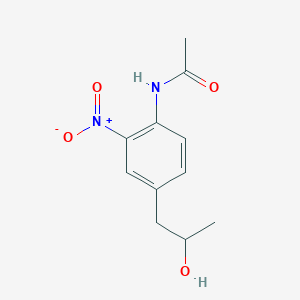


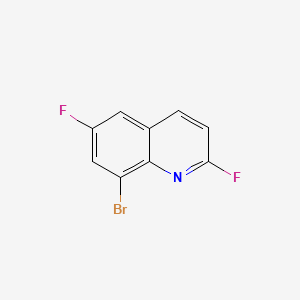

![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
